molecular formula C12H18BrNO2S2 B4894654 4-bromo-N-[2-(tert-butylthio)ethyl]benzenesulfonamide

4-bromo-N-[2-(tert-butylthio)ethyl]benzenesulfonamide

Cat. No. B4894654
M. Wt: 352.3 g/mol
InChI Key: BNQNMDAAVWLVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[2-(tert-butylthio)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BTEB and is a sulfonamide derivative. In

Mechanism of Action

BTEB acts as an inhibitor of carbonic anhydrase IX by binding to the active site of the enzyme and preventing the formation of the enzyme-substrate complex. This inhibition leads to a reduction in the activity of carbonic anhydrase IX, which plays a critical role in the regulation of pH in cancer cells.
Biochemical and Physiological Effects:
BTEB has been shown to have significant biochemical and physiological effects, including inhibition of carbonic anhydrase IX, reduction of tumor growth, and induction of apoptosis in cancer cells. Additionally, BTEB has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using BTEB in lab experiments is its potent inhibitory activity against carbonic anhydrase IX. This makes it an ideal tool for studying the role of this enzyme in various biological processes. However, one limitation of using BTEB is its relatively low solubility in water, which can make it challenging to work with in aqueous environments.

Future Directions

There are several future directions for research on BTEB, including the development of new sulfonamide-based inhibitors, the study of the role of carbonic anhydrase IX in cancer progression, and the exploration of BTEB's potential as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of BTEB and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of BTEB involves a multi-step process that starts with the reaction of 4-bromoaniline with tert-butylthiol to form 4-bromo-N-(tert-butylthio)aniline. The next step involves the reaction of this intermediate product with chlorosulfonic acid to form 4-bromo-N-(tert-butylthio)benzenesulfonamide. Finally, the addition of ethylene oxide to this intermediate product results in the formation of 4-bromo-N-[2-(tert-butylthio)ethyl]benzenesulfonamide.

Scientific Research Applications

BTEB has been used in various scientific research applications, including medicinal chemistry, biochemistry, and molecular biology. It has been found to be a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer. BTEB has also been used as a tool to study the role of sulfonamides in enzyme inhibition and to develop new sulfonamide-based inhibitors.

properties

IUPAC Name

4-bromo-N-(2-tert-butylsulfanylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2S2/c1-12(2,3)17-9-8-14-18(15,16)11-6-4-10(13)5-7-11/h4-7,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQNMDAAVWLVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[2-(tert-butylsulfanyl)ethyl]benzenesulfonamide

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